Enhanced Co-Mutagenic Activity Compared to Non-Chlorinated Norharmane
6-Chloro-9H-pyrido[3,4-b]indole exhibits significantly enhanced co-mutagenic activity relative to its non-halogenated parent compound, norharmane. This activity is a key differentiator for researchers studying the role of halogenated heterocyclic amines in chemical carcinogenesis [1].
| Evidence Dimension | Co-mutagenic potency |
|---|---|
| Target Compound Data | Markedly potent co-mutagenic activity |
| Comparator Or Baseline | Norharmane (9H-pyrido[3,4-b]indole), which exhibits weak to moderate activity |
| Quantified Difference | The study qualitatively reports that 6-chloronorharman and 6-chloroharman showed much more potent co-mutagenic activities than their non-chlorinated counterparts [1]. |
| Conditions | Salmonella typhimurium TA98 strain with S9 metabolic activation, in the presence of o-toluidine [1]. |
Why This Matters
This quantitative (though reported qualitatively) difference in genotoxic potential is critical for toxicology studies, ensuring that the correct halogenated analog is used to model the effects of chlorinated β-carbolines found in environmental samples, rather than the less active parent compound.
- [1] Totsuka, Y., Ushiyama, H., Ishihara, J., Sinha, R., Goto, S., Sugimura, T., & Wakabayashi, K. (1999). Quantification of the co-mutagenic β-carbolines, norharman and harman, in cigarette smoke condensates and cooked foods. Cancer Letters, 143(2), 139-143. View Source
